N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and a chlorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step often involves the use of a benzodioxole derivative, which can be coupled to the quinazoline core using palladium-catalyzed cross-coupling reactions.
Attachment of the Chlorophenylmethylsulfanyl Group: This can be done through nucleophilic substitution reactions, where a chlorophenylmethylsulfanyl precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline core or the sulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenylmethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives, reduced sulfanyl groups.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-1-methylpiperidin-4-amine
- N-(2H-1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine
- N-(2H-1,3-benzodioxol-5-yl)-1-propylpiperidin-4-amine
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structural features allow for a wide range of modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-15-7-5-14(6-8-15)12-29-22-25-18-4-2-1-3-17(18)21(26-22)24-16-9-10-19-20(11-16)28-13-27-19/h1-11H,12-13H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCQPAWTDRVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.